10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione
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Overview
Description
10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a methanobenzo ring fused with an oxadiazocine ring. The presence of methoxy and methyl groups, along with a thione moiety, adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione involves multiple steps, typically starting with the preparation of the core methanobenzo ringCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and methyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specialized properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of the thione moiety may play a crucial role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar compounds to 10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione include:
Indole derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyran-2-ones: These compounds have a similar ring system and are used in various chemical and biological applications.
Coumarins: Known for their aromatic properties and applications in medicine and industry.
The uniqueness of this compound lies in its combination of methoxy, methyl, and thione groups, which contribute to its distinct chemical and biological properties.
Biological Activity
10-Methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4-thione is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, including anticancer, antibacterial, and antioxidative activities.
The compound has the following chemical characteristics:
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.4 g/mol
- CAS Number : 899962-52-8
Anticancer Activity
Research indicates that derivatives of similar compounds exhibit significant anticancer properties. For instance, studies on methoxy-substituted benzimidazole carboxamides have shown promising antiproliferative activity against various cancer cell lines. Notably:
- IC50 Values : Compounds with hydroxyl and methoxy groups demonstrated IC50 values ranging from 1.2 to 5.3 µM against MCF-7 (breast cancer) and other cell lines .
Case Study: Antiproliferative Activity
A study involving various methoxy-substituted compounds found that those with specific substitutions exhibited:
- Strong Antiproliferative Activity : The most effective derivatives had IC50 values as low as 1.2 µM against MCF-7 cells.
- Mechanism of Action : The activity was not solely dependent on oxidative stress inhibition but rather on direct interaction with cellular pathways .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Research into related compounds has shown that methoxy and hydroxy groups can enhance antibacterial efficacy:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. faecalis | 8 µM |
Compound B | S. aureus | 0.24 µg/ml |
Antioxidative Activity
The antioxidative capacity of similar compounds has been assessed through various assays. For instance:
- Compounds with multiple methoxy groups showed improved antioxidative activity compared to standard antioxidants like BHT.
- The antioxidative effects were measured using DPPH and FRAP assays, indicating a capacity to reduce reactive oxygen species (ROS) levels in vitro .
Summary of Findings
The biological activities of this compound can be summarized as follows:
Biological Activity | Observations |
---|---|
Anticancer | Significant antiproliferative activity with IC50 values < 5 µM in various cancer cell lines |
Antibacterial | Effective against Gram-positive bacteria with MIC values as low as 8 µM |
Antioxidative | Demonstrated ability to reduce ROS levels in vitro |
Properties
IUPAC Name |
6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12-6-8(13-11(17)14-12)7-4-3-5-9(15-2)10(7)16-12/h3-5,8H,6H2,1-2H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYJLGLBMZWXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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